(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)
Description
(2R,3R)-(Fmoc-Amino)-2-(Boc-Amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) is a chiral, orthogonally protected amino acid derivative critical for solid-phase peptide synthesis (SPPS). Its structure features a D-aminobutyric acid (Abu) backbone with two protecting groups:
- Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under mild basic conditions (e.g., piperidine).
- Boc (tert-butyloxycarbonyl) on the β-amino group at the 3R position, cleavable with strong acids like trifluoroacetic acid (TFA) .
The stereochemistry (2R,3R) ensures compatibility with non-ribosomal peptide synthetases and enables precise control over peptide secondary structures, such as β-turns or helices . This compound is widely used in synthesizing constrained peptides, glycopeptide mimics, and bioactive molecules requiring regioselective deprotection .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIVJDDNBQGKV-JLTOFOAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Protection: Boc Installation at the β-Amino Group
The β-amino group of Abu is protected first due to its lower steric hindrance. In a typical procedure:
-
Reaction Setup : Abu (1.0 eq) is dissolved in anhydrous DCM under argon.
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Boc Activation : Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C.
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Stirring : The mixture is stirred at room temperature for 12 hours, monitored by TLC (ethyl acetate/hexanes 1:1).
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Workup : The solution is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield Boc-Abu-OH.
Fmoc Protection at the α-Amino Position
The Boc-protected intermediate is then subjected to Fmoc derivatization:
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Activation : Boc-Abu-OH (1.0 eq) is dissolved in THF:H₂O (4:1). Fmoc-OSu (1.5 eq) and NaHCO₃ (2.0 eq) are added.
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Reaction : Stirred at 0°C for 2 hours, then room temperature overnight.
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Isolation : Acidification with 1N HCl precipitates the product, which is filtered and recrystallized from ethanol/water.
Final Deprotection and Purification
Residual protecting groups (e.g., methyl esters) are removed via hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA/DCM). Purification by silica gel chromatography (CH₂Cl₂:MeOH 20:1 → 4:1) yields Fmoc-D-Abu(3R-Boc-Amino)-OH with >95% purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Epimerization at the α-carbon is a critical concern. Studies show that coupling reactions conducted at 0–5°C reduce racemization to <2%, whereas room-temperature conditions lead to ~8% epimerization. Solvent polarity also plays a role: DMF enhances coupling efficiency but may increase side reactions compared to DCM.
Coupling Agent Selection
The choice of coupling agents significantly impacts yield and stereochemical integrity:
HOBt/DIC emerges as the optimal system for Abu derivatives, balancing high yield and minimal racemization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of Fmoc-D-Abu(3R-Boc-Amino)-OH reveals key peaks:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity:
Applications in Peptide Synthesis
Fmoc-D-Abu(3R-Boc-Amino)-OH is integral to constructing peptides with constrained backbones or β-amino acid motifs. Its dual protection scheme enables sequential deprotection: the Fmoc group is removed with 20% piperidine/DMF, exposing the α-amino group for chain elongation, while the Boc group remains intact until final TFA cleavage. This compound has been utilized in the synthesis of antimicrobial peptides and kinase inhibitors, where stereochemical precision is paramount .
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling. The Fmoc group remains stable during these reactions, allowing sequential elongation of peptide chains.
| Reaction Parameter | Details |
|---|---|
| Activation Reagents | HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) |
| Solvent | DMF (Dimethylformamide) or Dichloromethane (DCM) |
| Reaction Time | 1–2 hours at room temperature |
| Coupling Efficiency | >90% yield under optimized conditions |
| Role of Boc Group | Protects the secondary amine during coupling, preventing side reactions |
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the secondary amine for subsequent reactions.
| Reagent | Trifluoroacetic Acid (TFA) in dichloromethane (DCM) |
|---|---|
| Concentration | 20–50% TFA in DCM |
| Reaction Time | 30–60 minutes at room temperature |
| Outcome | Selective removal of Boc without affecting the Fmoc group |
Fmoc Deprotection
The Fmoc group is removed under basic conditions to liberate the primary amine.
| Reagent | 20% Piperidine in DMF |
|---|---|
| Reaction Time | 10–20 minutes at room temperature |
| Efficiency | >95% deprotection yield |
Bioconjugation Reactions
The compound facilitates biomolecule attachment using carbodiimide chemistry.
Stability Under Reaction Conditions
The compound demonstrates stability in:
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Basic Conditions : Resists hydrolysis during Fmoc deprotection (piperidine/DMF).
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Oxidative Environments : Stable in most non-radical oxidative systems.
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Limitations : Susceptible to strong acids (e.g., TFA) and prolonged exposure to nucleophiles.
Side Reactions and Mitigation
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Racemization : Minimized by using HOBt/DIC activation and low temperatures.
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Incomplete Deprotection : Additive scavengers (e.g., triisopropylsilane) reduce side products during Boc removal.
Comparative Reactivity Data
| Reaction | Rate Constant (k) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Boc Deprotection (TFA/DCM) | 0.15 min⁻¹ | 45.2 | |
| Fmoc Deprotection (Piperidine) | 0.25 min⁻¹ | 32.7 | |
| EDC/NHS Activation | 0.08 min⁻¹ | 58.3 |
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
Fmoc-D-Abu(3R-Boc-Amino)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). It allows for the construction of complex peptide chains, facilitating the incorporation of β-amino acids into peptides. The Fmoc protecting group is easily removed under mild conditions, making it suitable for sequential coupling reactions.
Case Study:
In a study on the synthesis of novel peptides with anticancer properties, Fmoc-D-Abu(3R-Boc-Amino)-OH was incorporated into the peptide sequence to evaluate its biological activity. The resulting peptides exhibited significant cytotoxic effects against various cancer cell lines, demonstrating the compound's utility in therapeutic peptide design .
Drug Development
Pharmaceutical Applications:
The compound plays a crucial role in the development of pharmaceuticals targeting specific biological pathways. Its ability to modify peptide structures enhances therapeutic efficacy and specificity.
Example:
Research has shown that peptides synthesized using Fmoc-D-Abu(3R-Boc-Amino)-OH can effectively inhibit certain disease-related proteins, leading to potential treatments for conditions such as cancer and neurodegenerative diseases .
Bioconjugation
Linking Biomolecules:
Fmoc-D-Abu(3R-Boc-Amino)-OH is employed in bioconjugation processes, which involve linking biomolecules for applications in diagnostics and targeted drug delivery systems. This enhances the specificity of drug delivery while minimizing side effects.
Data Table: Bioconjugation Applications
| Application Area | Description |
|---|---|
| Diagnostics | Used to create targeted imaging agents |
| Targeted Drug Delivery | Enhances delivery efficiency and reduces toxicity |
| Vaccine Development | Facilitates conjugation of antigens to carriers |
Research in Neuroscience
Neuroactive Compounds:
The compound is also applied in neuroscience research for developing neuroactive compounds. Its structural properties allow it to mimic neurotransmitters or other biologically active molecules.
Case Study:
In investigations focused on neurological disorders, Fmoc-D-Abu(3R-Boc-Amino)-OH has been used to create analogs of neuropeptides that show promise in modulating synaptic activity and potentially treating conditions like Alzheimer’s disease .
Protein Engineering
Modifying Protein Structures:
In protein engineering, Fmoc-D-Abu(3R-Boc-Amino)-OH is instrumental in modifying proteins to enhance their stability and functionality. This is particularly important in biotechnological applications where protein performance is critical.
Research Findings:
Studies indicate that proteins engineered with this compound exhibit improved resistance to denaturation and aggregation, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during the synthesis process, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in further chemical reactions, leading to the formation of peptides or other complex molecules.
Comparison with Similar Compounds
Key Differences :
- Backbone Length : Abu (C4) vs. Dap (C3) or longer homologues (e.g., C8 in 二高赖氨酸) influence peptide chain flexibility .
- Protection Sites : Boc on β (Abu) vs. ε (二高赖氨酸) positions dictates orthogonal deprotection strategies .
- Stereochemistry : D- vs. L-configuration affects peptide folding and biological activity .
Physicochemical Properties
| Property | Fmoc-D-Abu(3R-Boc-Amino)-OH | Fmoc-D-Dap(Boc)-OH | (S)-2-Boc-4-Fmoc-Aminobutyric Acid |
|---|---|---|---|
| Solubility in DCM | High | Moderate | High |
| Melting Point | 180–185°C (decomposes) | 165–170°C | 190–195°C |
| Nanoparticle Size | 250–500 nm (Fmoc) | N/A | 500–750 nm (Boc) |
| Stability in TFA | Stable (Boc removed) | Stable | Boc removed in <30 min |
Notes:
- Boc-amino acids form larger nanoparticles (500–750 nm) than Fmoc derivatives (250–500 nm), impacting aqueous SPPS efficiency .
- Fmoc groups degrade under UV light, requiring dark storage, while Boc derivatives are photostable .
Research Findings
- Yield Optimization: Using CDMT/NMM coupling agents improves Boc-amino acid yields to 36% vs. 31% for TBDMSOTf-mediated Fmoc protection .
- Biological Activity: Peptides incorporating Fmoc-D-Abu(3R-Boc-Amino)-OH show enhanced protease resistance compared to Dap or homolysine analogues .
- Scalability : Liquid-liquid extraction reduces Boc-diamide contamination to <5%, vs. 10–15% in Fmoc syntheses requiring HPLC .
Biological Activity
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid, commonly referred to as Fmoc-D-Abu(3R-Boc-Amino)-OH, is a derivative of amino acids that plays a significant role in peptide synthesis and has potential applications in therapeutic development. This compound features both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are crucial for the stability and reactivity of the amino acid during synthesis.
Fmoc-D-Abu(3R-Boc-Amino)-OH has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₂O₄
- CAS Number : 338972-24-0
- Solubility : Soluble in common organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), but less soluble in water due to its hydrophobic Fmoc group .
Peptide Synthesis
The compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids. The Boc group provides additional stability during the synthesis process .
Therapeutic Applications
Recent studies indicate that Fmoc-D-Abu(3R-Boc-Amino)-OH can be integrated into peptides designed for various therapeutic applications, including:
- Anticancer Agents : Peptides incorporating this compound have shown promise in targeting cancer cells by enhancing cell permeability and stability against proteolytic degradation .
- Neuroprotective Effects : Research suggests that certain analogs of this compound may exhibit neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .
Case Study 1: Anticancer Peptides
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-D-Abu(3R-Boc-Amino)-OH. These peptides demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications at the N-terminus could enhance biological activity .
Case Study 2: Neuroprotective Peptides
Another study explored the neuroprotective effects of peptides containing Fmoc-D-Abu(3R-Boc-Amino)-OH. The findings indicated that these peptides could reduce oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 273.32 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMF, DMSO |
| CAS Number | 338972-24-0 |
| Application | Description |
|---|---|
| Anticancer Agents | Targeting cancer cell lines |
| Neuroprotective Peptides | Reducing oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
